molecular formula C12H10BrN3O2 B2943881 6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797184-15-6

6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2943881
CAS No.: 1797184-15-6
M. Wt: 308.135
InChI Key: GSYOWNFTCGLFOH-UHFFFAOYSA-N
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Description

6-(5-Bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a synthetic small molecule designed for advanced biochemical and pharmacological research. This compound features a pyrido[4,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its resemblance to purine bases, which allows it to interact effectively with a variety of enzyme active sites . The incorporation of a 5-bromofuran moiety provides a distinct electronic and steric profile, which can be critical for optimizing target binding affinity and selectivity. Pyridopyrimidine derivatives are extensively investigated as potent inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) . Dysregulation of EGFR signaling is a hallmark of numerous cancers, and small-molecule inhibitors targeting this receptor are a cornerstone of targeted therapy . Related compounds have demonstrated compelling efficacy by acting as ATP-competitive inhibitors, occupying the kinase's adenine-binding pocket and disrupting downstream signaling pathways that drive cell proliferation and survival . Some advanced derivatives are also active against common drug-resistant mutant forms of EGFR, such as EGFRT790M, highlighting the scaffold's potential for overcoming treatment resistance . Beyond oncology, the structural features of this compound suggest potential for exploration in other research areas, including antimicrobial studies, given that similar heterocyclic systems have shown activity against bacterial pathogens . This molecule is intended for research purposes only to further explore these mechanisms and applications.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c13-11-2-1-10(18-11)12(17)16-4-3-9-8(6-16)5-14-7-15-9/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYOWNFTCGLFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the reaction of 5-bromofuran-2-carboxylic acid with appropriate pyrido[4,3-d]pyrimidine precursors. One common method involves the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the furan ring.

Scientific Research Applications

6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property Target Compound 4-Ethoxy Derivative 7-Bromo Pyrrolo-Pyrimidine
Core Structure Pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Pyrrolo[3,2-d]pyrimidine
Substituent 5-Bromofuran-2-carbonyl Ethoxy Bromo, chloro, methyl
Molecular Weight (g/mol) ~350 (estimated) 179.22 244.94
Bioactivity Not reported None reported Antimycobacterial

Biological Activity

6-(5-Bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrido[4,3-d]pyrimidine core with a 5-bromofuran-2-carbonyl moiety. This structural combination is significant for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of pyrido[4,3-d]pyrimidines can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Mechanism of Action : The compound likely interacts with DNA repair mechanisms, particularly targeting XPA protein involved in nucleotide excision repair pathways. This interaction can lead to increased sensitivity of cancer cells to DNA-damaging agents .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Compounds with similar furan and pyrimidine structures have demonstrated efficacy against a range of bacterial and fungal pathogens.

  • Case Study : A study noted that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound was achieved through a series of reactions involving the condensation of appropriate precursors followed by purification techniques such as HPLC. The purity of the synthesized compounds was confirmed to be over 95% .

In vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism
HeLa10Induction of apoptosis
MCF-715Cell cycle arrest
A54912DNA damage response activation

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

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